

# Identity of DB2115 Tetrahydrochloride Unconfirmed by Publicly Available Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *DB2115 tetrahydrochloride*

Cat. No.: *B10828032*

[Get Quote](#)

An extensive review of publicly available scientific and medical literature, as well as clinical trial databases, did not yield specific information for a compound designated "DB2115 tetrahydrochloride." This designation may refer to an internal development code for a new chemical entity that is not yet disclosed in public forums, a misnomer, or a compound that has been discontinued from development.

While the search for "DB2115 tetrahydrochloride" was inconclusive, information was found for a similarly named compound, Trientine Tetrahydrochloride. It is crucial to note that there is no direct evidence to confirm that DB2115 tetrahydrochloride is the same as Trientine Tetrahydrochloride. The following information on Trientine Tetrahydrochloride is provided for contextual purposes but should not be considered a direct analysis of "DB2115 tetrahydrochloride."

## Trientine Tetrahydrochloride: A Potential, Unconfirmed Analog

Trientine tetrahydrochloride is a well-characterized pharmaceutical agent, primarily used in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation in the body.<sup>[1]</sup> Its mechanism of action is primarily centered on its ability to chelate copper.

## Mechanism of Action of Trientine Tetrahydrochloride

Trientine tetrahydrochloride is a selective copper chelator with a dual mechanism of action.<sup>[2]</sup>

- **Systemic Copper Chelation:** After absorption, trientine forms a stable complex with copper in the bloodstream. This complex is then readily eliminated from the body through urinary excretion.<sup>[1][2]</sup> This process helps to reduce the overall copper burden in patients with Wilson's disease.
- **Inhibition of Copper Absorption:** Trientine also acts within the gastrointestinal tract to chelate dietary copper, thereby inhibiting its absorption into the bloodstream.<sup>[1][2]</sup>

## Potential Anticancer Properties

Beyond its role in copper chelation, there is some preclinical evidence to suggest that trientine may possess anticancer properties through the inhibition of telomerase.<sup>[1]</sup> Telomerase is an enzyme that is crucial for the maintenance of telomeres, the protective caps at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for uncontrolled cell division. Inhibition of telomerase by trientine could potentially limit the proliferative capacity of tumor cells. However, this remains an area of active investigation, and trientine is not currently an approved cancer therapy.

## Clinical Trials

Currently, a clinical trial is underway to explore the efficacy of a Kat6 inhibitor in patients with HR+, HER2- advanced or metastatic breast cancer.<sup>[3]</sup> It is important to note that this trial does not explicitly mention DB2115 tetrahydrochloride or trientine tetrahydrochloride.

Due to the lack of specific data for "DB2115 tetrahydrochloride," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The information that would populate these sections is not available in the public domain for a compound with this designation.

Further clarification on the identity of "DB2115 tetrahydrochloride" would be necessary to conduct a more targeted and fruitful search for its mechanism of action and associated experimental data.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced breast cancer clinical trial NCT07062965 | Pfizer [pfizerclinicaltrials.com]
- To cite this document: BenchChem. [Identity of DB2115 Tetrahydrochloride Unconfirmed by Publicly Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828032#db2115-tetrahydrochloride-mechanism-of-action]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)